
(2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-amine is a chiral compound featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-amine typically involves the use of azide-alkyne cycloaddition, commonly known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields. The reaction conditions often include the use of copper(I) catalysts, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired enantiomer in high purity.
化学反应分析
Types of Reactions
(2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.
Reduction: Sodium borohydride in methanol or ethanol is commonly employed.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, (2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-amine is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be incorporated into various chemical structures.
Biology
In biological research, this compound can be used as a ligand for binding studies with proteins or nucleic acids. Its triazole ring can mimic natural nucleobases, making it useful in the study of DNA and RNA interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of (2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their function. Additionally, the amine group can participate in ionic interactions with negatively charged residues on proteins or nucleic acids.
相似化合物的比较
Similar Compounds
1-(1H-1,2,3-Triazol-4-yl)propan-2-amine: Lacks the ethyl group, which may affect its binding affinity and reactivity.
1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine: Contains a methyl group instead of an ethyl group, potentially altering its pharmacokinetic properties.
1-(1-Phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine: The phenyl group introduces aromaticity, which can enhance π-π interactions with aromatic residues in proteins.
Uniqueness
(2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-amine is unique due to its specific stereochemistry and the presence of the ethyl group. These features can influence its binding properties and reactivity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C7H14N4 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC 名称 |
(2S)-1-(1-ethyltriazol-4-yl)propan-2-amine |
InChI |
InChI=1S/C7H14N4/c1-3-11-5-7(9-10-11)4-6(2)8/h5-6H,3-4,8H2,1-2H3/t6-/m0/s1 |
InChI 键 |
VSUMVGPGOITUIY-LURJTMIESA-N |
手性 SMILES |
CCN1C=C(N=N1)C[C@H](C)N |
规范 SMILES |
CCN1C=C(N=N1)CC(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13199241.png)
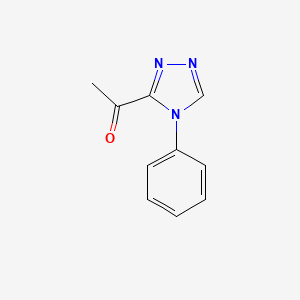
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid](/img/structure/B13199263.png)
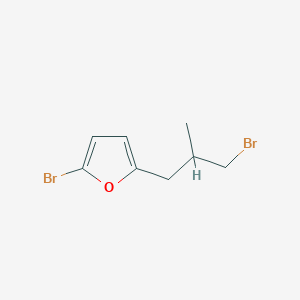
![N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B13199275.png)
![Ethyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13199287.png)
![2-(2-{[(Benzyloxy)carbonyl]amino}propan-2-yl)pyrimidine-5-carboxylicacid](/img/structure/B13199292.png)
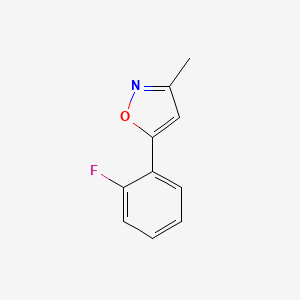

![Ethyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199310.png)
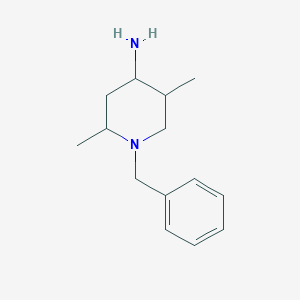
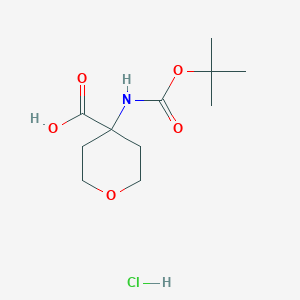

![(2-(8-Azabicyclo[3.2.1]octan-3-YL)ethyl)dimethylamine](/img/structure/B13199340.png)
